
Urea, 1-hexanoyl-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-hexanoyl-2-thio-, also known as hexanoylthiourea, is an organosulfur compound. It is structurally similar to urea, with the key difference being the substitution of an oxygen atom with a sulfur atom, indicated by the prefix “thio-”. This compound is part of the thiourea family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoylthiourea can be synthesized through the reaction of hexanoyl chloride with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction scheme is as follows:
Hexanoyl chloride+Thiourea→Hexanoylthiourea+HCl
Industrial Production Methods
On an industrial scale, the production of hexanoylthiourea involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hexanoylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoylthiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers
Mecanismo De Acción
The mechanism of action of hexanoylthiourea involves its interaction with various molecular targets. It can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfur atom in its structure allows it to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation .
Comparación Con Compuestos Similares
Hexanoylthiourea is unique compared to other thiourea derivatives due to its specific hexanoyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: Contains a phenyl group instead of a hexanoyl group.
Benzoylthiourea: Contains a benzoyl group, offering different reactivity and applications
Propiedades
Número CAS |
41510-13-8 |
|---|---|
Fórmula molecular |
C7H14N2OS |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
N-carbamothioylhexanamide |
InChI |
InChI=1S/C7H14N2OS/c1-2-3-4-5-6(10)9-7(8)11/h2-5H2,1H3,(H3,8,9,10,11) |
Clave InChI |
YNRXRRMQCMANTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


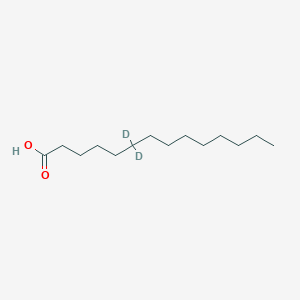
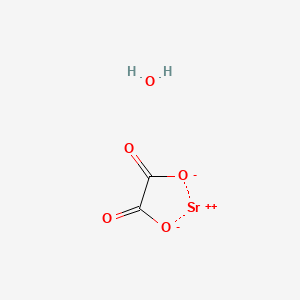
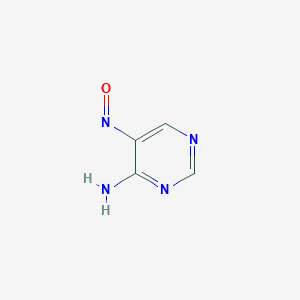
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)


![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

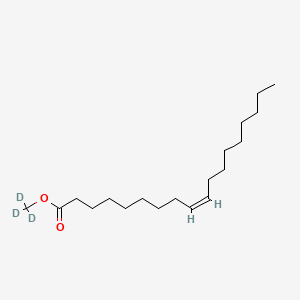


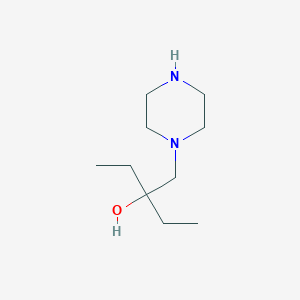

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)
